molecular formula C18H32N2O2Sn B13690137 3-Methyl-5-nitro-2-(tributylstannyl)pyridine

3-Methyl-5-nitro-2-(tributylstannyl)pyridine

Cat. No.: B13690137
M. Wt: 427.2 g/mol
InChI Key: IJJHTUSVISEGLR-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-2-(tributylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a methyl group at the 3-position, a nitro group at the 5-position, and a tributylstannyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitro-2-(tributylstannyl)pyridine typically involves the following steps:

    Nitration: The nitration of 3-methylpyridine to introduce the nitro group at the 5-position.

    Stannylation: The introduction of the tributylstannyl group at the 2-position, often achieved through a Stille coupling reaction. This involves the reaction of a halogenated precursor with tributyltin hydride in the presence of a palladium catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitro-2-(tributylstannyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.

    Oxidation and Reduction: The nitro group can be reduced to an amino group, and the methyl group can undergo oxidation to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Stille Coupling: Utilizes palladium catalysts and organotin reagents.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products

    Substitution Products: Various substituted pyridines depending on the nature of the substituent introduced.

    Reduction Products: Amino derivatives of the pyridine ring.

    Oxidation Products: Aldehydes or carboxylic acids derived from the methyl group.

Scientific Research Applications

3-Methyl-5-nitro-2-(tributylstannyl)pyridine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug development and as a building block for medicinal chemistry.

    Industry: Utilized in the production of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitro-2-(tributylstannyl)pyridine involves its reactivity in various chemical transformations:

    Molecular Targets: The compound can interact with palladium catalysts in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.

    Pathways Involved: The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the pyridine ring. The tributylstannyl group serves as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(tributylstannyl)pyridine: Similar structure but lacks the nitro group, affecting its reactivity and applications.

    3-Methyl-2-(tributylstannyl)pyridine: Lacks the nitro group at the 5-position, leading to different chemical properties.

    2-Methyl-5-(tributylstannyl)pyridine: Different substitution pattern on the pyridine ring.

Uniqueness

3-Methyl-5-nitro-2-(tributylstannyl)pyridine is unique due to the presence of both the nitro and tributylstannyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.

Properties

Molecular Formula

C18H32N2O2Sn

Molecular Weight

427.2 g/mol

IUPAC Name

tributyl-(3-methyl-5-nitropyridin-2-yl)stannane

InChI

InChI=1S/C6H5N2O2.3C4H9.Sn/c1-5-2-6(8(9)10)4-7-3-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;

InChI Key

IJJHTUSVISEGLR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1C)[N+](=O)[O-]

Origin of Product

United States

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